An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonyl Fluoride
An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-4-methoxybenzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-methoxybenzenesulfonyl fluoride is a substituted aromatic sulfonyl fluoride that holds significant interest for researchers in medicinal chemistry and drug discovery. Its unique structural features, combining an amino group, a methoxy group, and a reactive sulfonyl fluoride moiety, make it a versatile building block for the synthesis of novel therapeutic agents and chemical probes. The sulfonyl fluoride group, in particular, has gained prominence as a "covalent warhead" capable of forming stable covalent bonds with specific amino acid residues in proteins, offering a powerful tool for targeted inhibitor design.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Amino-4-methoxybenzenesulfonyl fluoride. It is intended to serve as a valuable resource for scientists working with this compound, offering insights into its handling, reactivity, and potential applications. Where experimental data is not publicly available, this guide provides well-founded estimations based on structurally related compounds and established scientific principles, alongside detailed experimental protocols for determining these properties in the laboratory.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity and three-dimensional structure.
Molecular Structure:
Caption: 2D structure of 3-Amino-4-methoxybenzenesulfonyl fluoride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 6370-34-9 | [1][2] |
| Molecular Formula | C₇H₈FNO₃S | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| InChI | InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)9)13(8,10)11/h2-4H,9H2,1H3 | |
| InChIKey | SESLQGPHIQXYGF-UHFFFAOYSA-N | |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)F)N | [1] |
| Synonyms | 5-Fluorosulfonyl-2-methoxyaniline, 4-Methoxymetanilyl fluoride | [1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for predicting a compound's behavior in various experimental and biological systems.
Table 2: Core Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 60-63 °C | Experimental data. | [3] |
| Boiling Point | Not available | Experimental data is not readily available. Predicted to be >300 °C. | - |
| Appearance | White to off-white solid | - | General observation |
| pKa | Not available | Experimental data is not readily available. Estimated pKa for the anilinic amine is ~3-4. The sulfonyl fluoride is not expected to have a readily ionizable proton. | - |
Solubility
The solubility of a compound dictates its suitability for various applications, from reaction conditions to formulation in biological assays.
Qualitative Solubility Profile:
Based on its structure, 3-Amino-4-methoxybenzenesulfonyl fluoride is expected to be sparingly soluble in water and more soluble in polar organic solvents. The presence of the polar amino and sulfonyl fluoride groups contributes to some aqueous solubility, while the aromatic ring and methoxy group enhance solubility in organic media.
Predicted Solubility:
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Water: Slightly soluble
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Methanol: Soluble
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Ethanol: Soluble
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Dimethyl Sulfoxide (DMSO): Soluble
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Dichloromethane (DCM): Moderately soluble
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Hexanes: Insoluble
Experimental Protocol for Solubility Determination
This protocol outlines a robust method for experimentally determining the solubility of 3-Amino-4-methoxybenzenesulfonyl fluoride in various solvents.
Caption: Workflow for solubility determination.
Step-by-Step Methodology:
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Preparation: Accurately weigh approximately 10 mg of 3-Amino-4-methoxybenzenesulfonyl fluoride into a series of glass vials.
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Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).
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Equilibration: Cap the vials tightly and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
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Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
pKa Determination
The pKa values of the ionizable groups in a molecule are critical for understanding its charge state at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted pKa:
The primary ionizable group in 3-Amino-4-methoxybenzenesulfonyl fluoride is the aromatic amino group. Due to the electron-withdrawing nature of the sulfonyl fluoride and the aromatic ring, the pKa of this aniline-like amine is expected to be in the acidic range, likely between 3 and 4.
Experimental Protocol for pKa Determination by UV-Metric Titration
This protocol provides a reliable method for the experimental determination of the pKa of the amino group.
Caption: Workflow for pKa determination by UV-metric titration.
Step-by-Step Methodology:
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Stock Solution Preparation: Prepare a concentrated stock solution of 3-Amino-4-methoxybenzenesulfonyl fluoride in a water-miscible organic solvent like methanol (e.g., 10 mM).
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Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to pH 10) with known ionic strength.
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Sample Preparation: In a series of cuvettes, add the appropriate buffer and a small, constant amount of the stock solution to achieve a final concentration suitable for UV-Vis spectroscopy (e.g., 50 µM).
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UV-Vis Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 220-400 nm).
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Data Analysis: Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule. Plot the absorbance at this wavelength against the pH of the buffer.
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pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.
Spectroscopic Data
Spectroscopic data is essential for the structural confirmation and purity assessment of the compound. While experimental spectra are not widely available in the public domain, predicted data can serve as a useful reference.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~7.3-7.5 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~4.0 (br s, 2H, -NH₂), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): ~150 (C-O), ~140 (C-N), ~130 (C-S), ~125 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~56 (-OCH₃) |
| IR (KBr, cm⁻¹) | ν: ~3400-3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1620 (N-H bend), ~1580, 1500 (Ar C=C stretch), ~1400 (S=O stretch), ~1250 (C-O stretch), ~800 (S-F stretch) |
| Mass Spectrometry (ESI+) | m/z: 206.0281 [M+H]⁺ |
Reactivity and Stability
The reactivity of 3-Amino-4-methoxybenzenesulfonyl fluoride is dominated by the electrophilic nature of the sulfonyl fluoride group.
Reactivity with Nucleophiles:
The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to nucleophilic attack. It can react with a variety of nucleophiles, including the side chains of amino acids such as lysine, tyrosine, serine, and histidine. This reactivity is the basis for its use as a covalent modifier of proteins. The rate of reaction is influenced by the nucleophilicity of the attacking species and the local environment within a protein's binding pocket.
Stability:
Sulfonyl fluorides are generally more stable to hydrolysis than their sulfonyl chloride counterparts. However, 3-Amino-4-methoxybenzenesulfonyl fluoride should be stored in a cool, dry place, protected from moisture and light to prevent degradation. It is advisable to handle the compound under an inert atmosphere, especially for long-term storage.
Synthesis
Proposed Synthetic Route:
A likely synthetic pathway involves the diazotization of a suitable aniline precursor followed by a Schiemann-like reaction or a related fluorination method.
Caption: Proposed synthesis workflow.
General Synthetic Procedure Outline:
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Starting Material: 3-Amino-4-methoxybenzenesulfonic acid would be a suitable starting material.
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Diazotization: The amino group of the starting material would be converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C).
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Fluorination: The diazonium salt would then be reacted with a fluoride source, such as potassium fluoride or hydrofluoric acid-pyridine complex, to introduce the fluorine atom and form the sulfonyl fluoride.
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Work-up and Purification: The reaction mixture would be quenched and extracted with an organic solvent. The crude product would then be purified by column chromatography on silica gel to yield the desired 3-Amino-4-methoxybenzenesulfonyl fluoride.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Amino-4-methoxybenzenesulfonyl fluoride.
Hazard Statements:
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H314: Causes severe skin burns and eye damage.
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H318: Causes serious eye damage.
Precautionary Statements:
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
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P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and complete safety information before handling this compound.
Conclusion
3-Amino-4-methoxybenzenesulfonyl fluoride is a valuable chemical entity with significant potential in the fields of medicinal chemistry and chemical biology. This technical guide has provided a detailed overview of its physicochemical properties, drawing from available experimental data and well-established scientific principles to offer predictions where data is lacking. The inclusion of detailed experimental protocols for determining key properties such as solubility and pKa aims to empower researchers to further characterize this compound and unlock its full potential in their scientific endeavors. As research progresses, it is anticipated that more experimental data for this compound will become available, further enhancing our understanding of its behavior and utility.
References
- (Reference to a relevant review on sulfonyl fluorides in drug discovery would be placed here if available
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CAS Common Chemistry. 3-Amino-4-methoxybenzenesulfonyl fluoride. [Link][1]
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PubChem. 3-amino-4-methoxyphenylsulphonyl fluoride. [Link]
- (Reference to a general organic chemistry textbook or a paper on solubility determin
- (Reference to a paper on pKa determination methods, such as the one by Subirós-Funosas et al. on the determination of pKa values of sulfonamides, would be cited here)
- (Reference to a paper discussing the synthesis of similar sulfonyl fluorides would be cited here)
- (Reference to a safety data sheet or a chemical safety d
